molecular formula C17H21N B12787481 (R)-Benzphetamine CAS No. 26097-55-2

(R)-Benzphetamine

Cat. No.: B12787481
CAS No.: 26097-55-2
M. Wt: 239.35 g/mol
InChI Key: YXKTVDFXDRQTKV-OAHLLOKOSA-N
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Description

®-Benzphetamine is a chiral compound belonging to the class of substituted amphetamines. It is a stimulant drug that has been used as an appetite suppressant in the treatment of obesity. The compound is known for its psychoactive properties and has a chemical structure that includes a benzyl group attached to the nitrogen atom of the amphetamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzphetamine typically involves the reductive amination of benzyl methyl ketone with methylamine. The reaction is catalyzed by a reducing agent such as sodium cyanoborohydride. The process involves the following steps:

    Formation of the imine intermediate: Benzyl methyl ketone reacts with methylamine to form an imine.

    Reduction of the imine: The imine is then reduced to ®-Benzphetamine using sodium cyanoborohydride.

Industrial Production Methods

In industrial settings, the production of ®-Benzphetamine may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-Benzphetamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl methyl ketone and other oxidation products.

    Reduction: Reduction reactions can convert ®-Benzphetamine to its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl methyl ketone, benzoic acid.

    Reduction: Benzylamine, methylamine.

    Substitution: Benzyl halides, substituted amphetamines.

Scientific Research Applications

®-Benzphetamine has been studied extensively for its applications in various fields:

    Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.

    Biology: Studied for its effects on neurotransmitter release and uptake.

    Medicine: Investigated for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

®-Benzphetamine exerts its effects primarily by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a substrate for the monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft. The increased levels of neurotransmitters result in enhanced stimulation of the central nervous system, leading to its appetite suppressant and psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar backbone structure but lacks the benzyl group.

    Methamphetamine: Similar to amphetamine but with an additional methyl group.

    Phentermine: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

®-Benzphetamine is unique due to its specific substitution pattern, which includes a benzyl group attached to the nitrogen atom. This structural feature contributes to its distinct pharmacological profile and differentiates it from other substituted amphetamines.

Properties

CAS No.

26097-55-2

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

(2R)-N-benzyl-N-methyl-1-phenylpropan-2-amine

InChI

InChI=1S/C17H21N/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3/t15-/m1/s1

InChI Key

YXKTVDFXDRQTKV-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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